(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 253337-60-9
VCID: VC0042880
InChI: InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1
SMILES: CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula: C22H25N
Molecular Weight: 303.449

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine

CAS No.: 253337-60-9

Cat. No.: VC0042880

Molecular Formula: C22H25N

Molecular Weight: 303.449

* For research use only. Not for human or veterinary use.

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine - 253337-60-9

Specification

CAS No. 253337-60-9
Molecular Formula C22H25N
Molecular Weight 303.449
IUPAC Name 3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine
Standard InChI InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1
Standard InChI Key BREGDWXNNPCUFR-GOSISDBHSA-N
SMILES CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine belongs to the class of organic compounds containing aromatic rings and an amine functional group. The structure features a naphthalene ring system connected to a chiral carbon atom bearing a methyl group. This chiral carbon forms the attachment point for the amine, which is further connected to a propyl chain linked to a meta-substituted toluene (m-tolyl) group. The compound's stereochemistry is defined by the R configuration at the chiral center, which is critical for its specific properties and applications . The molecule contains a single basic nitrogen atom that can participate in acid-base reactions and hydrogen bonding, contributing to its chemical behavior and reactivity .

Physical and Chemical Properties

The compound demonstrates distinctive physical and chemical properties that influence its behavior in different environments and applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₂₂H₂₅N
Molecular Weight303.44 g/mol
Exact Mass303.199
CAS Number253337-60-9
Physical StateSolid
LogP5.8225
Polar Surface Area (PSA)12.03
Melting Point (HCl salt)204-208°C
Storage Condition2-8°C

The compound exhibits lipophilic characteristics as indicated by its relatively high LogP value of 5.8225, suggesting good membrane permeability but potentially limited water solubility . Its small polar surface area (12.03) further supports its lipophilic nature and potential for membrane penetration. The hydrochloride salt form has a defined melting point range of 204-208°C, providing a physical parameter useful for identification and purity assessment .

Nomenclature and Identification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine . This systematic name provides precise information about the molecular structure, including the position of functional groups and stereochemistry, following established chemical naming conventions. The "(1R)" designation specifically indicates the absolute configuration at the chiral carbon atom, which is essential for distinguishing this isomer from its enantiomer .

Alternative Names and Synonyms

The compound is known by several alternative names and synonyms in scientific literature and commercial contexts:

SynonymReference
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
(alphaR)-alpha-Methyl-N-[3-(3-methylphenyl)propyl]-1-naphthalenemethanamine Hydrochloride
3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine
(AR)-A-METHYL-N-[3-(3-METHYLPHENYL)PROPYL]-1-NAPHTHALENEMETHANAMINE
Cinacalcet Impurity E
3-(3-methylphenyl)-N-[(1R)-1-(1-naphthyl)ethyl]propan-1-amine

These alternative designations reflect various approaches to naming the same chemical structure and highlight its relationship to Cinacalcet as an impurity .

Chemical Identifiers

Several standardized chemical identifiers are used to uniquely represent this compound in databases and literature:

IdentifierValue
PubChem CID53696875
InChIInChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1
InChIKeyBREGDWXNNPCUFR-GOSISDBHSA-N
SMILESCC1=CC(=CC=C1)CCCNC@HC2=CC=CC3=CC=CC=C32

These identifiers serve as unique digital fingerprints for the compound, enabling precise database searches and unambiguous identification in scientific communication .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine typically involves a multi-step process focusing on the formation of the chiral center and subsequent coupling reactions. A general synthetic approach includes the following key steps:

  • Formation of the chiral naphthalen-1-yl ethyl amine component, often starting from 1-naphthaldehyde

  • Preparation of the 3-(m-tolyl)propan-1-amine moiety

  • Coupling of these two components via reductive amination or direct alkylation

  • Purification and isolation of the desired R-enantiomer using chiral separation techniques

The stereoselectivity of the synthesis is critical to ensure the correct configuration at the chiral center, as this determines the compound's specific properties and potential applications in pharmaceutical contexts. Asymmetric synthesis methods may be employed to enhance the enantiomeric purity of the final product.

Industrial Production Considerations

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity while minimizing waste. Advanced techniques employed in industrial settings include:

  • Use of specialized catalysts to improve reaction efficiency and stereoselectivity

  • Implementation of high-pressure reactor systems for certain reaction steps

  • Continuous flow chemistry approaches for more consistent product quality

  • Advanced purification methods, including chromatographic techniques focused on chiral separation

Applications and Significance

Pharmaceutical Relevance

The primary significance of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine lies in its pharmaceutical applications, particularly its relationship to Cinacalcet. As a known impurity in Cinacalcet synthesis and manufacture, it plays an important role in pharmaceutical quality control and regulation . Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, and primary hyperparathyroidism in patients with parathyroid carcinoma.

The monitoring and control of this compound as an impurity is essential for ensuring the safety, efficacy, and quality of Cinacalcet pharmaceutical products. Regulatory agencies such as the FDA and EMA establish acceptable limits for such impurities in active pharmaceutical ingredients and final drug products .

Research and Development Applications

Beyond its role as a Cinacalcet impurity, the compound has potential value in pharmaceutical research and development:

  • As a chiral building block for the synthesis of more complex molecules

  • As a reference standard for analytical method development

  • In structure-activity relationship studies for the development of new calcimimetic agents

  • As a model compound for investigating chiral separation techniques

The compound's structural features, particularly its chiral center and combination of aromatic systems, make it relevant to studies in medicinal chemistry and pharmaceutical development.

Analytical Characterization

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that reflect its molecular structure. NMR spectroscopy would show signals from the aromatic protons of both the naphthalene and tolyl rings, as well as distinctive patterns for the aliphatic protons of the propyl chain and the methyl groups. Mass spectrometry would typically show a molecular ion peak at m/z 303, corresponding to its molecular weight, along with characteristic fragmentation patterns .

Market Analysis

Current Market Status

The market for (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is primarily driven by its applications in pharmaceutical research and quality control. As Cinacalcet Impurity E, its market is directly linked to the production volumes and regulatory requirements for Cinacalcet manufacturing. The compound is supplied by specialized chemical manufacturers that serve the pharmaceutical and research sectors .

Market research reports indicate a growing focus on the characterization and control of pharmaceutical impurities, driven by increasingly stringent regulatory requirements worldwide. This trend is likely to sustain demand for well-characterized reference standards of pharmaceutical impurities, including this compound .

Supply Chain Considerations

The supply chain for this compound involves:

  • Raw material suppliers providing the necessary precursors

  • Chemical manufacturers specializing in custom synthesis and complex molecule production

  • Distributors and vendors serving research laboratories and pharmaceutical companies

  • End users in pharmaceutical quality control, research, and development

Suppliers include specialized chemical companies like Pharma Affiliates, Anax Laboratories, and Vulcanchem, which provide the compound in various grades and quantities for research and analytical applications .

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